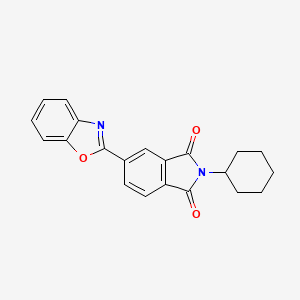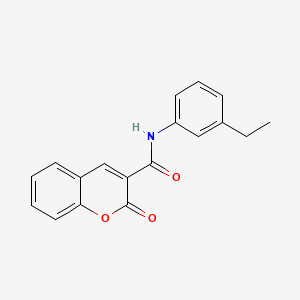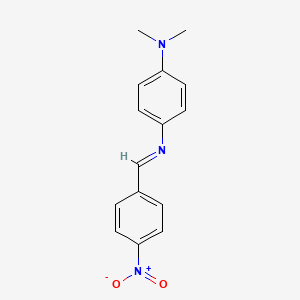
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that it has been extensively studied in various disease models, which makes it a well-characterized compound for further research. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.
Future Directions
There are several future directions for research on 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential therapeutic applications of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, future research could focus on the development of more potent and selective analogs of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione for use in preclinical and clinical studies.
Synthesis Methods
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the condensation of 2-amino-3-cyclohexylpropanoic acid with phthalic anhydride to form the intermediate 5-(2-carboxy-3-cyclohexylpropyl)phthalic anhydride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-cyclohexylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBIVNBUQALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)